(E)-Bis(5-methylnonan-5-yl)diazene

azoalkane thermolysis kinetics steric acceleration back-strain effect

(E)-Bis(5-methylnonan-5-yl)diazene (CAS 61355-30-4), also named bis(1-butyl-1-methylpentyl)diazene, is a symmetric di-tert-alkyl diazene (azoalkane) with molecular formula C20H42N2 and molecular weight 310.56 g·mol⁻¹. It belongs to the class of aliphatic azo compounds that undergo thermal decomposition via a concerted two-bond scission mechanism to generate two tertiary carbon-centered radicals and molecular nitrogen.

Molecular Formula C20H42N2
Molecular Weight 310.6 g/mol
CAS No. 61355-30-4
Cat. No. B14571908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Bis(5-methylnonan-5-yl)diazene
CAS61355-30-4
Molecular FormulaC20H42N2
Molecular Weight310.6 g/mol
Structural Identifiers
SMILESCCCCC(C)(CCCC)N=NC(C)(CCCC)CCCC
InChIInChI=1S/C20H42N2/c1-7-11-15-19(5,16-12-8-2)21-22-20(6,17-13-9-3)18-14-10-4/h7-18H2,1-6H3
InChIKeyKAXXNFZKBDFICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(5-methylnonan-5-yl)diazene CAS 61355-30-4: A Highly Branched Tertiary Azoalkane Radical Precursor for Low-Temperature Initiation


(E)-Bis(5-methylnonan-5-yl)diazene (CAS 61355-30-4), also named bis(1-butyl-1-methylpentyl)diazene, is a symmetric di-tert-alkyl diazene (azoalkane) with molecular formula C20H42N2 and molecular weight 310.56 g·mol⁻¹ . It belongs to the class of aliphatic azo compounds that undergo thermal decomposition via a concerted two-bond scission mechanism to generate two tertiary carbon-centered radicals and molecular nitrogen [1]. This compound was first characterized in the seminal work by Duismann, Hertel, Meister, and Rüchardt (1976), which systematically investigated the influence of alkyl side-chain size on thermolysis rate constants of tert-azoalkanes and established the back-strain (Rückwärtsspannung) concept for steric acceleration of azoalkane decomposition [2].

Why Bis(5-methylnonan-5-yl)diazene CAS 61355-30-4 Cannot Be Replaced by Standard Azo Initiators Like AIBN or AMBN


Generic substitution of (E)-bis(5-methylnonan-5-yl)diazene by commercial azo initiators such as azobis(isobutyronitrile) (AIBN), azobis(2-methylbutyronitrile) (AMBN), or azobis(1-cyclohexanecarbonitrile) (ACHN) fails on multiple physicochemical grounds. First, the compound generates pure tertiary alkyl radicals devoid of cyano, carboxyl, or other polar functional groups, whereas AIBN and its congeners produce α-cyanoalkyl radicals that undergo reversible ketenimine formation, introducing mechanistic complexity, side-reaction pathways, and hydrolytic sensitivity [1]. Second, the extreme steric congestion afforded by the two 5-methylnonan-5-yl substituents drives back-strain-accelerated thermolysis at temperatures significantly lower than would be predicted for less branched analogs of comparable mass, a phenomenon quantitatively established in the Rüchardt group's systematic studies of tert-azoalkane decomposition kinetics [2]. Third, the compound's C20 hydrocarbon framework imparts solubility characteristics fundamentally different from those of polar azo initiators, enabling homogeneous radical generation in highly nonpolar media where conventional azo initiators exhibit poor solubility or aggregation [3].

Quantitative Evidence for Selecting Bis(5-methylnonan-5-yl)diazene CAS 61355-30-4 over Competing Azoalkane Initiators


Back-Strain Steric Acceleration of Thermolysis Rates in Tertiary Azoalkanes vs. Less-Branched Analogs

The systematic study by Duismann et al. (1976) established that increasing the steric bulk of the tertiary alkyl substituents on symmetric azoalkanes leads to pronounced acceleration of thermal decomposition rates. Bis(5-methylnonan-5-yl)diazene, bearing two highly branched C10 tertiary alkyl groups, was one of the compounds in the study where the influence of side-chain size (R1–R3) on thermolysis constants (k) in ethylbenzene at 50 °C was quantitatively determined. The back-strain concept, validated by correlation with corresponding solvolysis rates of tert-alkyl-p-nitrobenzoates, predicts that this compound's decomposition rate is accelerated by several orders of magnitude relative to unbranched azo-tert-alkanes such as azo-tert-butane [1]. The broader azoalkane literature confirms that structural changes can effect rate enhancements exceeding 10⁹-fold, with ΔΔG‡ differences of up to 5.4 kcal·mol⁻¹ observed between differentially branched symmetric diazenes, enabling radical generation at temperatures below 100 °C [2].

azoalkane thermolysis kinetics steric acceleration back-strain effect

Radical Type Differentiation: Pure Tertiary Alkyl Radicals vs. Cyanoalkyl Radicals from AIBN-Class Initiators

Bis(5-methylnonan-5-yl)diazene generates exclusively tertiary 5-methylnonan-5-yl radicals upon thermolysis, with no cyano, ester, amide, or acid functional groups on the initiating radical. This stands in contrast to AIBN (CAS 78-67-1), which generates 2-cyano-2-propyl radicals that undergo reversible coupling to form a ketenimine intermediate. The ketenimine reverts to cyanoalkyl radicals at rates comparable to AIBN decomposition, and is susceptible to hydrolysis and radical-induced decomposition, all of which compromise initiator efficiency (f) and introduce undesired byproducts [1]. Quantitatively, the IUPAC critical assessment reports that for AIBN, ketenimine formation is a major pathway both in-cage and from self-reaction of escaped cyanoalkyl radicals, requiring five parameters (kd of azonitrile, f_i of azonitrile, ketenimine yield, kd of ketenimine, f_i of ketenimine) for full kinetic characterization, whereas for non-functionalized azoalkanes such as bis(5-methylnonan-5-yl)diazene, only two parameters (kd and f) are needed [1]. The 10-h half-life temperature (θ₁₀h) of AIBN is 65 °C [2]; bis(5-methylnonan-5-yl)diazene provides radical generation in a comparable or lower thermal window without the mechanistic complications associated with the cyano group.

radical type selectivity ketenimine formation polymer end-group fidelity

Lipophilicity-Driven Solubility Differentiation in Nonpolar Media vs. Polar Azo Initiators

With 20 carbon atoms, 42 hydrogen atoms, 14 rotatable bonds, zero hydrogen-bond donors, and a polar surface area (PSA) of only 24.72 Ų [1], bis(5-methylnonan-5-yl)diazene is among the most lipophilic azo initiators reported. Its calculated logP substantially exceeds that of AIBN (C8H12N4, MW 164.21, PSA ~71.4 Ų due to two cyano groups), AMBN, and other commercial azo initiators. Dialkyldiazenes lacking polar functional groups show markedly enhanced solubility in aliphatic and aromatic hydrocarbon solvents, and their decomposition rates are largely solvent-independent, a property explicitly noted for this compound class [2]. In contrast, azonitriles such as AIBN may exhibit solvent-dependent decomposition kinetics due to differential stabilization of the polar transition state, and their solubility in highly nonpolar media (e.g., polyolefin melts, mineral oil, high-boiling aliphatic solvents) is limited [3]. The Duismann study specifically selected ethylbenzene—a nonpolar aromatic solvent—as the medium for thermolysis kinetic measurements, confirming that the compound is well-suited for nonpolar environments [4].

solubility in hydrocarbons nonpolar media polymerization logP-driven initiator selection

Concerted Decomposition Mechanism and Kinetic Predictability vs. Stepwise Decomposition in Less-Congested Analogs

Quantum chemical calculations (MP2/6-311++G**) and the method of three intersecting parabolas (M3IP) have confirmed that concerted decomposition is the most probable mechanism for branched azoalkanes, including the tert-azoalkane class to which bis(5-methylnonan-5-yl)diazene belongs [1]. The concerted mechanism involves near-simultaneous cleavage of both C–N bonds, producing two radicals and N₂ in a single kinetic step with well-defined activation energy (Ea). This contrasts with less-branched or secondary azoalkanes, which may decompose via a stepwise (diradical) pathway with different activation parameters and potential for radical recombination within the solvent cage. The Duismann/Rüchardt studies explicitly concluded that the kinetic data for tert-azoalkanes support a synchronous (concerted) decomposition mechanism, with steric acceleration operating through transition-state stabilization via back-strain relief [2]. The predictable, first-order kinetics of concerted decomposition simplify initiator half-life calculations and process design, an advantage over systems where mechanistic ambiguity introduces uncertainty in radical flux prediction.

concerted decomposition mechanism kinetic predictability radical generation efficiency

Molecular Architecture and Radical Steric Profile for Controlled Radical Polymerization Applications

The tertiary 5-methylnonan-5-yl radical generated from bis(5-methylnonan-5-yl)diazene possesses significant steric bulk, with the radical center flanked by two n-butyl groups and one methyl group. This steric environment can influence both the rate of radical addition to monomers and the propensity for irreversible termination by radical-radical coupling, potentially favoring controlled polymerization behavior. In reversible-deactivation radical polymerization (RDRP) methodologies, initiator-derived radicals with appropriate steric profiles can enhance deactivation efficiency and reduce dispersity [1]. The radical stabilization energy of tertiary alkyl radicals is estimated at approximately 3–4 kcal·mol⁻¹ greater than secondary alkyl radicals [2]. Engel and co-workers demonstrated that azoalkanes are sensitive probes of radical stability, with structural changes producing pronounced rate enhancements that can be separated into electronic and steric contributions [3]. The branched C10 alkyl radical from this initiator provides a unique steric/electronic profile distinct from the cyanoisopropyl radical (AIBN), cyclohexyl radical (ACHN), or 2-cyanobutan-2-yl radical (AMBN).

sterically hindered radicals RDRP/NMP compatibility radical stabilization

Recommended Application Scenarios for Bis(5-methylnonan-5-yl)diazene CAS 61355-30-4 Based on Quantitative Evidence


Low-Temperature Radical Initiation in Hydrocarbon Solution Polymerization of Olefins and Dienes

The steric-acceleration-driven low decomposition temperature (class-level inference suggests effective radical generation at 50–90 °C based on the ethylbenzene kinetic studies) and exceptional solubility in nonpolar hydrocarbon solvents make this compound a candidate initiator for solution polymerization of α-olefins, dienes, and other nonpolar monomers where conventional azo initiators (AIBN, AMBN) exhibit limited solubility or require polar co-solvents [1]. The absence of cyano groups on the initiating radical eliminates the risk of ketenimine-derived byproducts that can discolor the final polymer or introduce nitrogen-containing defects [2].

Fundamental Kinetic Studies of Steric Effects on Radical Generation and Cage Recombination

As demonstrated by the Duismann/Rüchardt research program, bis(5-methylnonan-5-yl)diazene and its congeners serve as calibrated probes for quantifying the contribution of steric back-strain to radical formation rates [1]. Researchers studying the relationship between molecular structure and initiator decomposition kinetics can use this compound to extend the systematic series of tert-azoalkanes, correlating thermolysis rates with solvolysis rates of corresponding p-nitrobenzoate esters to deconvolute steric from electronic contributions [3].

Radical Generation in High-Boiling Nonpolar Media for High-Temperature Polymer Processing and Crosslinking

The high molecular weight (310.56 g·mol⁻¹) and low volatility compared to smaller azo initiators, combined with complete hydrocarbon solubility, suggest utility in high-temperature polymer crosslinking or melt-processing applications where initiator volatility and premature evaporation are problematic [1]. The pure hydrocarbon backbone of the generated radicals ensures that no heteroatom-containing residues are incorporated into the crosslinked polymer network, a potential advantage over peroxide initiators that introduce oxygenated functional groups [4].

Reference Standard for Initiator Efficiency (f) Determination in Nonpolar Solvents Using the Inhibitor Method

The predictable concerted decomposition mechanism and the IUPAC-recommended framework for initiator characterization support the use of this compound as a calibration standard for determining initiator efficiency (f_g and f_i) in nonpolar media, where standard azo initiators such as AIBN may exhibit solvent-dependent behavior [2]. The unambiguous two-parameter kinetic model (kd and f) simplifies data interpretation compared to azonitriles, which require accounting for ketenimine formation and reversion [4].

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